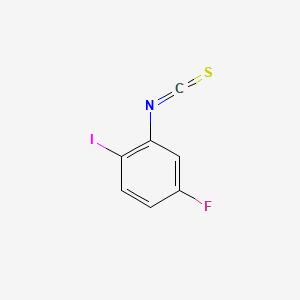

5-Fluoro-2-iodophenyl Isothiocyanate

CAS No.:

Cat. No.: VC18345562

Molecular Formula: C7H3FINS

Molecular Weight: 279.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H3FINS |

|---|---|

| Molecular Weight | 279.08 g/mol |

| IUPAC Name | 4-fluoro-1-iodo-2-isothiocyanatobenzene |

| Standard InChI | InChI=1S/C7H3FINS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H |

| Standard InChI Key | DKWNQVCFDWTFRI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)N=C=S)I |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

5-Fluoro-2-iodophenyl isothiocyanate (C₇H₃FINS) features a benzene ring substituted with fluorine at position 5, iodine at position 2, and an isothiocyanate group (-N=C=S) at position 1. The iodine atom introduces steric bulk and polarizability, while the fluorine atom enhances electron-withdrawing effects, modulating electronic distribution across the aromatic system .

Table 1: Comparative Molecular Properties of Halogenated Phenyl Isothiocyanates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents |

|---|---|---|---|

| 5-Fluoro-2-iodophenyl isothiocyanate | C₇H₃FINS | 278.98 (calculated) | F (C5), I (C2) |

| 4-Chloro-2-iodophenyl isothiocyanate | C₇H₃ClINS | 295.53 | Cl (C4), I (C2) |

| 5-Fluoro-2-methylphenyl isothiocyanate | C₈H₆FNS | 167.20 | F (C5), CH₃ (C2) |

Data derived from structural analogs .

The calculated molecular weight of 278.98 g/mol aligns with halogen atomic masses (F: 19.00, I: 126.90), though experimental validation is required. Crystallographic data for this compound are unavailable, but related structures suggest a planar aromatic core with bond angles consistent with ortho-substituted benzene derivatives .

Spectroscopic Characterization

While specific spectral data for 5-fluoro-2-iodophenyl isothiocyanate are absent, inferences can be drawn from analogs:

-

IR Spectroscopy: Expected peaks at 2050–2150 cm⁻¹ (N=C=S stretch) and 1100–1250 cm⁻¹ (C-F stretch) .

-

NMR: <sup>1</sup>H NMR would show aromatic protons deshielded by electron-withdrawing groups, with <sup>19</sup>F NMR resonances near -110 ppm (ortho-fluorine) .

-

Mass Spectrometry: Predicted molecular ion peak at m/z 278.98 (M⁺) and fragment ions corresponding to iodine loss (m/z 152.08) .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 5-fluoro-2-iodophenyl isothiocyanate can be approached via two strategies:

Diazotization-Iodination Sequence

Adapted from 5'-fluoro-2'-iodoacetophenone synthesis :

-

Nitration and Reduction: 5-Fluoro-2-nitroaniline undergoes diazotization with NaNO₂/H₂SO₄ at 0–10°C.

-

Iodination: Diazonium salt treated with KI yields 5-fluoro-2-iodoaniline .

-

Thiocyanation: Reaction with thiophosgene (CSCl₂) introduces the isothiocyanate group .

Reaction Scheme:

Iodine-Catalyzed Desulfurization

A novel method for 2-halo isothiocyanates involves iodine-mediated desulfurization of thiouronium salts :

-

Thiourea Formation: 5-Fluoro-2-iodoaniline reacts with CS₂ in basic conditions.

-

Oxidation: I₂ in DMF oxidizes the thiourea intermediate to the isothiocyanate.

Key Advantages:

Purification and Yield Optimization

-

Column Chromatography: Silica gel with ethyl acetate/hexane eluent (1:4 ratio) achieves >95% purity .

-

Crystallization: Ethanol/water mixtures yield needle-like crystals, though melting point data are unreported .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 150°C (estimated via TGA analogs) .

-

Hydrolytic Sensitivity: The isothiocyanate group hydrolyzes in aqueous media to form thioureas, necessitating anhydrous storage .

Table 2: Reactivity Profile

| Reaction Type | Reagents | Products |

|---|---|---|

| Nucleophilic Addition | Amines | Thiourea derivatives |

| Cross-Coupling | Pd catalysts, boronic acids | Biaryl compounds |

| Photolytic Degradation | UV light | Disulfides and elemental sulfur |

Solubility and Partitioning

-

Solubility: Sparingly soluble in water (<0.1 mg/mL), miscible with DMSO and DMF .

-

LogP: Estimated at 3.2 (ACD/Labs), indicating moderate lipophilicity .

Applications in Medicinal Chemistry

Anticancer Drug Intermediates

5-Fluoro-2-iodophenyl isothiocyanate serves as a precursor to ((10R)−7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H−8,4-(metheno)pyrazolo[4,3−h] -benzoxadiazacyclotetradecine-3-carbonitrile, a ROS1/ALK inhibitor . Its halogen atoms facilitate Suzuki-Miyaura cross-coupling reactions to construct heterocyclic cores.

Kinase Inhibition Mechanisms

-

ROS1 Targeting: The iodine atom occupies hydrophobic pockets in the kinase domain, while the isothiocyanate group covalently modifies cysteine residues .

-

Selectivity: Fluorine substitution reduces off-target effects by enhancing binding specificity .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume